molecular formula C20H20N3NaO8S2 B12703193 Sodium 5-(aminosulphonyl)-2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)benzoxazolesulphonate CAS No. 93859-32-6

Sodium 5-(aminosulphonyl)-2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)benzoxazolesulphonate

Cat. No.: B12703193
CAS No.: 93859-32-6
M. Wt: 517.5 g/mol
InChI Key: YYMUVSVWZRFULJ-UHFFFAOYSA-M
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Description

SODIUM 5-(AMINOSULFONYL)-2-[7-(DIETHYLAMINO)-2-OXO-2H-1-BENZOPYRAN-3-YL]BENZOXAZOLESULFONATE is a complex organic compound known for its unique structural properties and diverse applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SODIUM 5-(AMINOSULFONYL)-2-[7-(DIETHYLAMINO)-2-OXO-2H-1-BENZOPYRAN-3-YL]BENZOXAZOLESULFONATE typically involves a multi-step process One common method includes the condensation of 7-(diethylamino)-4-hydroxycoumarin with an appropriate benzoxazole derivative under acidic conditionsThe final step involves neutralization with sodium hydroxide to form the sodium salt of the compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

SODIUM 5-(AMINOSULFONYL)-2-[7-(DIETHYLAMINO)-2-OXO-2H-1-BENZOPYRAN-3-YL]BENZOXAZOLESULFONATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoxazole or benzopyran rings, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfonic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxazole or benzopyran derivatives.

Scientific Research Applications

SODIUM 5-(AMINOSULFONYL)-2-[7-(DIETHYLAMINO)-2-OXO-2H-1-BENZOPYRAN-3-YL]BENZOXAZOLESULFONATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of SODIUM 5-(AMINOSULFONYL)-2-[7-(DIETHYLAMINO)-2-OXO-2H-1-BENZOPYRAN-3-YL]BENZOXAZOLESULFONATE involves its interaction with specific molecular targets, leading to fluorescence emission. The compound’s diethylamino group plays a crucial role in its photophysical properties, enabling it to act as a fluorescent probe. Upon binding to metal ions or anions, the compound undergoes conformational changes that result in fluorescence “turn-on” or “turn-off” responses .

Comparison with Similar Compounds

Similar Compounds

    7-Diethylamino-4-hydroxycoumarin: A related compound with similar fluorescence properties but lacking the benzoxazole and sulfonate groups.

    Benzoxazole derivatives: Compounds with the benzoxazole moiety but different substituents, affecting their chemical behavior and applications.

Uniqueness

SODIUM 5-(AMINOSULFONYL)-2-[7-(DIETHYLAMINO)-2-OXO-2H-1-BENZOPYRAN-3-YL]BENZOXAZOLESULFONATE is unique due to its combination of a benzopyran ring, benzoxazole moiety, and sulfonate group, which confer distinct chemical and photophysical properties. This makes it particularly valuable for applications in fluorescence-based detection and imaging .

Properties

CAS No.

93859-32-6

Molecular Formula

C20H20N3NaO8S2

Molecular Weight

517.5 g/mol

IUPAC Name

sodium;2-[7-(diethylamino)-2-oxochromen-3-yl]-5-sulfamoyl-3H-1,3-benzoxazole-2-sulfonate

InChI

InChI=1S/C20H21N3O8S2.Na/c1-3-23(4-2)13-6-5-12-9-15(19(24)30-18(12)10-13)20(33(27,28)29)22-16-11-14(32(21,25)26)7-8-17(16)31-20;/h5-11,22H,3-4H2,1-2H3,(H2,21,25,26)(H,27,28,29);/q;+1/p-1

InChI Key

YYMUVSVWZRFULJ-UHFFFAOYSA-M

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3(NC4=C(O3)C=CC(=C4)S(=O)(=O)N)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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